Chloroacetyl chloride-1-13C
Overview
Description
Chloroacetyl chloride-1-13C is a chlorinated acyl chloride with the molecular formula ClCH2^13COCl. It is a labeled compound where the carbon-13 isotope is incorporated into the carbonyl group. This compound is primarily used in research and industrial applications due to its bifunctional nature, which allows it to participate in various chemical reactions.
Mechanism of Action
Target of Action
Chloroacetyl chloride-1-13C is a chlorinated acyl chloride . It is a bifunctional compound, making it a useful building block chemical Like other acyl chlorides, it can easily form esters and amides , suggesting that it may interact with a variety of biological molecules.
Mode of Action
The mode of action of this compound involves its interaction with its targets to form esters and amides . This interaction results in changes to the target molecules, potentially altering their function. The exact nature of these changes would depend on the specific target molecule.
Biochemical Pathways
Given its ability to form esters and amides , it could potentially affect a wide range of biochemical pathways involving these types of molecules.
Biochemical Analysis
Biochemical Properties
Chloroacetyl chloride-1-13C is bifunctional—the acyl chloride easily forms esters and amides, while the other end of the molecule is able to form other linkages, e.g. with amines . The use of this compound in the synthesis of lidocaine is illustrative .
Cellular Effects
Like other acyl chlorides, reaction with other protic compounds such as amines, alcohols, and water generates hydrochloric acid .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form esters and amides due to the presence of the acyl chloride group . This allows it to interact with various biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloroacetyl chloride-1-13C can be synthesized through several methods:
Carbonylation of Methylene Chloride: This method involves the reaction of methylene chloride with carbon monoxide in the presence of a catalyst.
Oxidation of Vinylidene Chloride: Vinylidene chloride is oxidized to produce chloroacetyl chloride.
Addition of Chlorine to Ketene: Ketene reacts with chlorine to form chloroacetyl chloride.
Reaction of Chloroacetic Acid with Thionyl Chloride, Phosphorus Pentachloride, or Phosgene: Chloroacetic acid is treated with these reagents to yield chloroacetyl chloride.
Industrial Production Methods: Industrially, this compound is produced using similar methods as mentioned above, with the incorporation of carbon-13 isotope during the synthesis process to ensure the labeled compound is obtained .
Chemical Reactions Analysis
Types of Reactions: Chloroacetyl chloride-1-13C undergoes various types of reactions, including:
Nucleophilic Substitution: The acyl chloride group can react with nucleophiles such as amines, alcohols, and water to form amides, esters, and carboxylic acids, respectively.
Condensation Reactions: It can participate in condensation reactions to form larger molecules.
Friedel-Crafts Acylation: It can be used in Friedel-Crafts acylation reactions to introduce the chloroacetyl group into aromatic compounds.
Common Reagents and Conditions:
Amines: React with this compound to form amides.
Alcohols: React to form esters.
Water: Reacts to form carboxylic acids and hydrochloric acid.
Aluminium Chloride: Used as a catalyst in Friedel-Crafts acylation reactions.
Major Products:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Carboxylic Acids: Formed from reactions with water.
Scientific Research Applications
Chloroacetyl chloride-1-13C is widely used in scientific research due to its versatility:
Chemistry: Used as a building block in organic synthesis to introduce the chloroacetyl group into various compounds.
Biology: Utilized in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Employed in the synthesis of local anesthetics and other medicinal compounds.
Industry: Used in the production of herbicides, such as those in the chloroacetanilide family, and other chemical intermediates
Comparison with Similar Compounds
Chloroacetyl chloride-1-13C can be compared with other similar compounds, such as:
Chloroacetyl Chloride: The non-labeled version of the compound.
Dichloroacetyl Chloride: Contains two chlorine atoms in the acyl chloride group.
Propionyl Chloride-1-13C: Another labeled acyl chloride with a different carbon chain length.
Uniqueness: The incorporation of the carbon-13 isotope in this compound makes it unique for use in isotopic labeling studies, allowing researchers to trace the compound and its derivatives in various chemical and biological processes .
Properties
IUPAC Name |
2-chloroacetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2O/c3-1-2(4)5/h1H2/i2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCXGMAHQTYDJK-VQEHIDDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13C](=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70479981 | |
Record name | Chloroacetyl chloride-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70479981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159301-42-5 | |
Record name | Chloroacetyl chloride-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70479981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 159301-42-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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